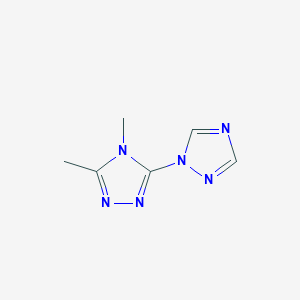
4',5'-Dimethyl-4'H-1,3'-bi-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of acetonitrile with hydrazine hydrate under solvothermal conditions . This method yields 4-amino-4H-3,5-dimethyl-1,2,4-triazole, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole include other triazoles such as:
- 1,2,3-Triazole
- 1,2,4-Triazole
- 3,5-Dimethyl-1,2,4-triazole
Uniqueness
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63523-90-0 |
|---|---|
Molecular Formula |
C6H8N6 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
3,4-dimethyl-5-(1,2,4-triazol-1-yl)-1,2,4-triazole |
InChI |
InChI=1S/C6H8N6/c1-5-9-10-6(11(5)2)12-4-7-3-8-12/h3-4H,1-2H3 |
InChI Key |
XMUGXAIARLZEGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
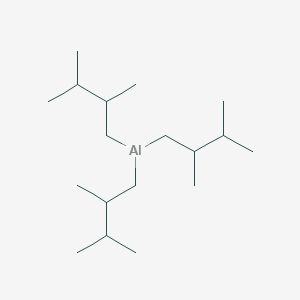
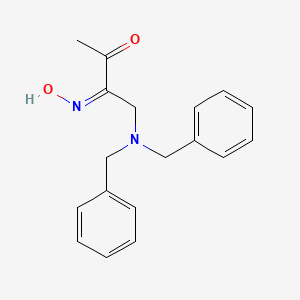
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
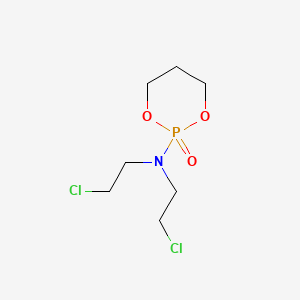

![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
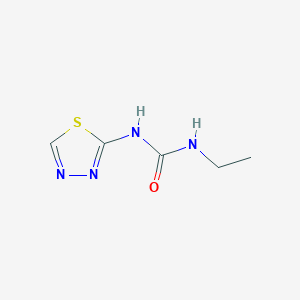
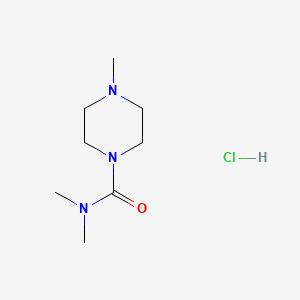
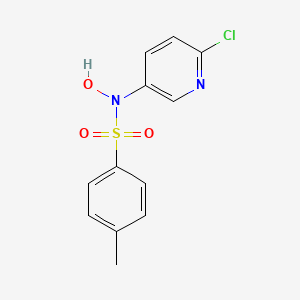
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
